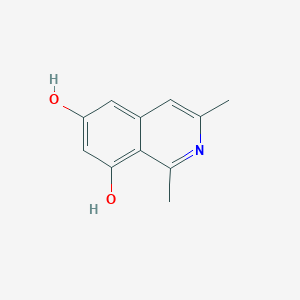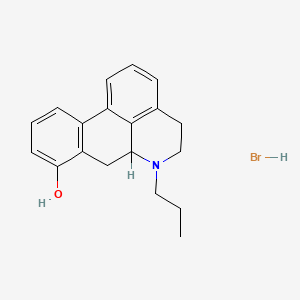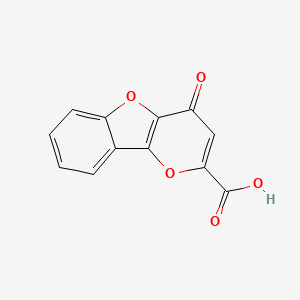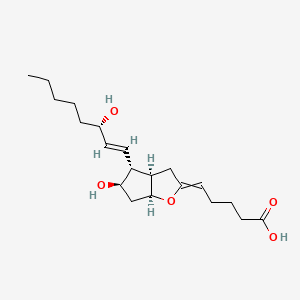
1,3-Dimethylisoquinoline-6,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethylisoquinoline-6,8-diol is isoquinoline in which the hydrogens at positions 6 and 8 are substituted by hydroxy groups, and those at positions 1 and 3 are substituted by methyl groups.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Total Synthesis Approaches :
- A ruthenium-catalyzed C–H activation strategy offers an efficient method for the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, providing improved access to the natural product (Fonzo, Vargas & Kaufman, 2019).
- Another study reports a facile approach for the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, which showed potential cytotoxic activity (Kaufman et al., 2018).
Molecular Structure and Design
- Design of Host Molecules for Inclusion Compounds :
- A study demonstrates the use of a dinitrodiphenyldiquinoline structure for selectively including polar guest molecules in crystallization processes (Alshahateet et al., 2006).
- Research on different solvents yielding alternative crystal forms highlights the use of diquinoline derivatives in crystal engineering and molecular interaction studies (Alshahateet et al., 2015).
Catalysis and Chemical Reactions
- Catalysis and Compound Formation :
- Ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate is utilized as a catalyst for preparing hexahydroquinolines, showing the role of such structures in catalytic processes (Zare et al., 2013).
- The synthesis and characterization of 1,3-diaminoisoquinolines, including their dissociation constants, highlights the potential of dimethylisoquinoline derivatives in chemical synthesis (Zieliński & Kudelko, 2003).
Photophysical Properties and Applications
- Photophysical Applications :
- Research on 1,8-Naphthalimide derivatives, which are structurally related to dimethylisoquinoline, explores their aggregation-enhanced emission and use in molecular logic switches, suggesting potential applications in optical devices (Srivastava, Singh & Mishra, 2016).
- The study of spectral characteristics and sensor abilities of new 1,8-Naphthalimide and its copolymer with styrene, related to the dimethylisoquinoline framework, indicates potential applications in sensing technologies (Staneva, Angelova & Grabchev, 2020).
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1,3-dimethylisoquinoline-6,8-diol |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8-4-9(13)5-10(14)11(8)7(2)12-6/h3-5,13-14H,1-2H3 |
Clave InChI |
NFCOBHKSUZDTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)



![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)




